![molecular formula C20H12N2O8 B14255521 (2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid CAS No. 252369-72-5](/img/structure/B14255521.png)
(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its two cyanobenzoyl groups attached to a butanedioic acid backbone, making it a unique molecule with distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 4-cyanobenzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyanobenzoyl groups into amines.
Substitution: The cyanobenzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are amines.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzoyl groups can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R)-2,3-Bis[(4-methoxybenzoyl)oxy]butanedioic acid
- (2R,3R)-2,3-Bis[(4-nitrobenzoyl)oxy]butanedioic acid
- (2R,3R)-2,3-Bis[(4-chlorobenzoyl)oxy]butanedioic acid
Uniqueness
(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid is unique due to the presence of cyanobenzoyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various scientific applications.
Propriétés
Numéro CAS |
252369-72-5 |
|---|---|
Formule moléculaire |
C20H12N2O8 |
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
(2R,3R)-2,3-bis[(4-cyanobenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H12N2O8/c21-9-11-1-5-13(6-2-11)19(27)29-15(17(23)24)16(18(25)26)30-20(28)14-7-3-12(10-22)4-8-14/h1-8,15-16H,(H,23,24)(H,25,26)/t15-,16-/m1/s1 |
Clé InChI |
JPVQHICFDRDQQI-HZPDHXFCSA-N |
SMILES isomérique |
C1=CC(=CC=C1C#N)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C#N)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1C#N)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



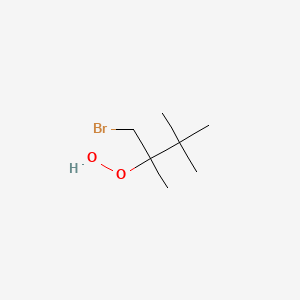
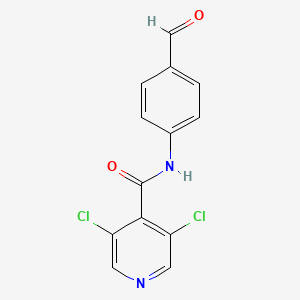
![3-(Diphenylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255467.png)
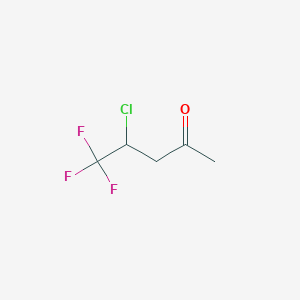
![4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methylpyridine](/img/structure/B14255482.png)
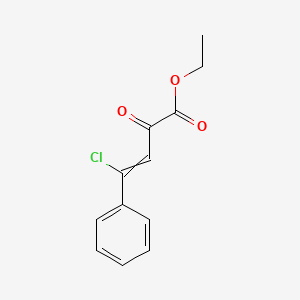
![(1E)-N-[3-(2-Chlorophenyl)propyl]-1-(3-methoxyphenyl)ethan-1-imine](/img/structure/B14255488.png)
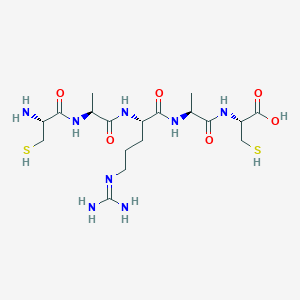
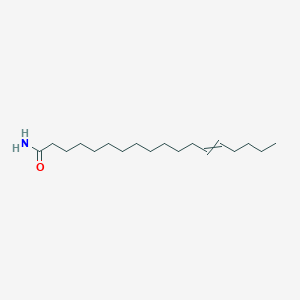
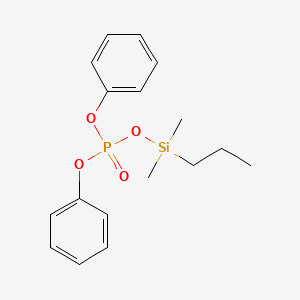
![Methyl 2-[(propoxycarbonyl)oxy]benzoate](/img/structure/B14255515.png)

![4-Nitro-2-[2-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-yl)ethenyl]phenol](/img/structure/B14255526.png)
